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Compound of Interest

Compound Name: Bis(triisopropylsilyl)amine

Cat. No.: B3033179 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bis(triisopropylsilyl)amine, systematically known as 1,1,1-triisopropyl-N-

(triisopropylsilyl)silanamine, is a sterically hindered secondary amine of significant interest in

modern organic and organometallic chemistry. Its molecular structure, dominated by two bulky

triisopropylsilyl (TIPS) groups attached to a central nitrogen atom, imparts unique reactivity that

is leveraged in a variety of synthetic applications. This guide provides a comprehensive

exploration of the structural intricacies of bis(triisopropylsilyl)amine, its synthesis,

spectroscopic characterization, and its utility as a potent, non-nucleophilic base in organic

synthesis, a role of particular relevance in the development of complex pharmaceutical

intermediates.

Molecular Structure and Bonding
The most defining characteristic of bis(triisopropylsilyl)amine is its immense steric bulk. This

steric congestion profoundly influences its molecular geometry, bond parameters, and

ultimately, its chemical reactivity.

X-ray Crystallographic Analysis
Single-crystal X-ray diffraction studies have provided definitive insights into the solid-state

structure of bis(triisopropylsilyl)amine. The key structural parameters are summarized in the
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table below.

Parameter Value Reference

Si-N Bond Length 1.736(2) Å [1]

Si-N-Si Bond Angle 145.43(8)° [1]

The Si-N bond length of 1.736(2) Å is noteworthy. For comparison, the Si-N bond length in the

less sterically hindered bis(trimethylsilyl)amine is approximately 1.735 pm.[1] This suggests

that despite the significant increase in steric bulk from methyl to isopropyl groups, the Si-N

bond distance remains largely unaffected.

Of particular significance is the exceptionally wide Si-N-Si bond angle of 145.43(8)°.[1] This

represents a substantial deviation from the idealized trigonal pyramidal geometry typically

observed in amines and is a direct consequence of the steric repulsion between the two bulky

triisopropylsilyl groups. This wide angle indicates a significant degree of flattening at the

nitrogen center, approaching a trigonal planar arrangement. This structural feature has

profound implications for the reactivity of the nitrogen lone pair, rendering it sterically shielded

and less available for nucleophilic attack.

Caption: Ball-and-stick representation of Bis(triisopropylsilyl)amine highlighting key bond

lengths and the wide Si-N-Si bond angle.

Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of

bis(triisopropylsilyl)amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the

isopropyl groups. Due to the symmetry of the molecule, these signals can appear as a set of

overlapping multiplets. The methine (CH) protons of the isopropyl groups typically appear as

a septet, while the methyl (CH₃) protons appear as a doublet. The N-H proton signal is often

broad and may be difficult to observe, a common feature for protons on nitrogen.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the methine and methyl

carbons of the triisopropylsilyl groups.

²⁹Si NMR: The silicon-29 NMR spectrum provides a direct probe of the silicon environment

and should exhibit a single resonance, confirming the presence of a single type of silicon

atom in the molecule.

Infrared (IR) Spectroscopy
The IR spectrum of bis(triisopropylsilyl)amine displays characteristic vibrational modes. Key

absorptions include:

Wavenumber (cm⁻¹) Assignment

~3400
N-H stretch (typically weak and sharp for

secondary amines)

~2940, 2865 C-H stretching of isopropyl groups

~1460, 1380 C-H bending of isopropyl groups

~1000-800 Si-C stretching and Si-N stretching vibrations

The N-H stretching vibration is a key diagnostic peak, though its intensity can be diminished

due to the steric environment.

Synthesis of Bis(triisopropylsilyl)amine
The synthesis of bis(triisopropylsilyl)amine is typically achieved through the reaction of

ammonia with a suitable triisopropylsilyl electrophile, such as triisopropylsilyl chloride. The

steric hindrance of the triisopropylsilyl group makes this reaction less facile than with smaller

silyl chlorides.

Experimental Protocol: Synthesis of Triisopropylsilyl
Chloride
A common precursor, triisopropylsilyl chloride, can be synthesized from the corresponding

silane.
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Materials:

Triisopropylsilane

Anhydrous Dichloromethane (CH₂Cl₂)

Sulfuryl Chloride (SO₂Cl₂)

Procedure:

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a

reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve

triisopropylsilane (1.0 eq) in anhydrous dichloromethane.

Cool the solution to 0 °C using an ice bath.

Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12-16 hours.

Monitor the reaction by GC-MS to confirm the consumption of the starting silane.

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Separate the organic layer, and extract the aqueous layer with dichloromethane.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by fractional distillation under reduced pressure to yield

triisopropylsilyl chloride as a colorless liquid.

Experimental Protocol: Synthesis of
Bis(triisopropylsilyl)amine
Materials:
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Triisopropylsilyl Chloride

Anhydrous Ammonia (gas or solution in a suitable solvent like THF)

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a gas inlet tube, a

mechanical stirrer, and a reflux condenser under an inert atmosphere, add anhydrous THF or

diethyl ether.

Cool the solvent to -78 °C using a dry ice/acetone bath.

Bubble anhydrous ammonia gas through the cold solvent until a saturated solution is

obtained, or add a pre-prepared solution of ammonia in the chosen solvent.

Slowly add a solution of triisopropylsilyl chloride (2.0 eq) in the same anhydrous solvent to

the ammonia solution with vigorous stirring.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir overnight. A white precipitate of ammonium chloride will form.

Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the

ammonium chloride.

Wash the filter cake with fresh anhydrous solvent.

Combine the filtrate and washings, and remove the solvent under reduced pressure.

The resulting crude product can be purified by distillation under high vacuum to afford

bis(triisopropylsilyl)amine as a colorless oil or low-melting solid.

Caption: Synthetic workflow for the preparation of Bis(triisopropylsilyl)amine.

Reactivity and Applications in Drug Development
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The unique structural features of bis(triisopropylsilyl)amine dictate its reactivity, making it a

valuable tool in organic synthesis, particularly in the context of drug development where the

synthesis of complex molecules with high selectivity is paramount.

Non-Nucleophilic Base
The most prominent application of bis(triisopropylsilyl)amine is as a precursor to the

extremely bulky, non-nucleophilic strong base, lithium bis(triisopropylsilyl)amide (LiN(Si(iPr)₃)₂).

This base is generated in situ by the deprotonation of the parent amine with an organolithium

reagent, typically n-butyllithium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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